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Compound of Interest

Compound Name: Parylene F dimer

Cat. No.: B155830

Introduction

Parylene is the trade name for a class of poly(p-xylylene) polymers utilized as conformal
coatings in a wide range of industries, including medical, aerospace, and electronics.[1] These
polymers are deposited through a unique chemical vapor deposition (CVD) process at room
temperature, which results in a pinhole-free, uniform coating that can penetrate the most
intricate crevices.[1][2] Among the different variants, Parylene F (also known as Parylene VT-4)
Is distinguished by the presence of fluorine atoms on its aromatic ring.[3][4] This fluorination
imparts enhanced thermal stability and UV resistance, making Parylene F an exceptional
candidate for demanding Microelectromechanical Systems (MEMS) and
Nanoelectromechanical Systems (NEMS) applications.[3][5]

Parylene F's properties, including its biocompatibility, dielectric strength, and excellent barrier
characteristics against moisture and chemicals, address many challenges in the fabrication and
reliability of micro- and nano-scale devices.[2][5][6] Its ability to withstand higher temperatures
allows for compatibility with subsequent microfabrication processes, such as atomic layer
deposition (ALD), and various sterilization methods like autoclaving, which are often required
for medical and drug development applications.[5]

Key Advantages of Parylene F for MEMS/NEMS:

o High Thermal Stability: Suitable for applications requiring high-temperature processing or
operation.[5][7]

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b155830?utm_src=pdf-interest
https://vsiparylene.com/wp-content/uploads/2020/05/VSI-Parylene-Complete-Guide-to-Parylene-Coatings-Digital.pdf
https://vsiparylene.com/wp-content/uploads/2020/05/VSI-Parylene-Complete-Guide-to-Parylene-Coatings-Digital.pdf
https://scscoatings.com/newsroom/blog/protecting-mems-with-parylene-coatings-no-small-feat/
https://hzo.com/coatings/parylene-coating/properties/
https://www.ellsworth.com/globalassets/literature-library/manufacturer/vsi-parylene/updated_vsi-parylene-brochure---parylene-in-your-prodcut.pdf
https://hzo.com/coatings/parylene-coating/properties/
https://www.mdpi.com/2079-6412/15/6/648
https://scscoatings.com/newsroom/blog/protecting-mems-with-parylene-coatings-no-small-feat/
https://www.mdpi.com/2079-6412/15/6/648
https://www.designhmi.com/2015/11/24/parylene-for-mems-applications/
https://www.mdpi.com/2079-6412/15/6/648
https://www.mdpi.com/2079-6412/15/6/648
https://www.mdpi.com/2073-4360/15/5/1249
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155830?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o UV Resistance: Offers better stability in applications with exposure to UV radiation compared
to other Parylenes.[3]

» Biocompatibility: Approved for medical applications and meets USP Class VI and ISO 10993
standards, making it ideal for implantable devices and biosensors.[5][8][9]

o Superior Conformality: The CVD process ensures a uniform, pinhole-free coating on
complex, high-aspect-ratio microstructures.[2][10][11]

o Excellent Barrier Properties: Provides a robust barrier against moisture, bodily fluids,
chemicals, and gases, protecting sensitive MEMS components.[3][12]

e Dielectric Strength: Possesses high dielectric strength, making it an effective insulator in
microelectronic components.[13][14]

Quantitative Data: Comparative Properties of
Parylene Films

The selection of a Parylene variant depends on the specific requirements of the application.
The following table summarizes and compares key quantitative properties of Parylene F with
the more common Parylene N and C types.
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Property Parylene N Parylene C Parylene F (VT-4)

Mechanical Properties

Tensile Strength (psi) 6,500 10,000 7,000
Young's Modulus (psi) 350,000 400,000 320,000
Elongation to Break
30 200 40
(%)
Electrical Properties
Dielectric Constant (at
2.65 2.95 2.22
1 MHz)
Volume Resistivity
1x10v 6 x 1016 1x10v
(ohm-cm)
Dielectric Strength
_ 7,000 5,600 5,800
(V/mil)
Thermal Properties
Melting Point (°C) 420 290 429.5[7]
Max Continuous
_ 60 80 200
Service Temp. (°C)
Short-term Service
80 100 350
Temp. (°C)
Barrier Properties
Water Vapor
Transmission (g- 1.6 0.14 0.28

mil/100in2-24hr)

Note: Values are typical and can vary based on deposition parameters and film thickness. Data
compiled from multiple sources.

Experimental Protocols
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Protocol 1: Substrate Preparation and Adhesion
Promotion

Proper substrate preparation is critical to prevent delamination, a potential issue with Parylene
coatings.[10] This protocol outlines the steps for cleaning and promoting adhesion.

Materials:

Substrates (e.g., silicon wafers, glass slides, MEMS devices)
« Isopropyl alcohol (IPA)

e Deionized (DI) water

« Nitrogen gas source

o Adhesion promoter: A-174 (y-methacryloxypropyltrimethoxysilane) or similar
organosilane[15]

e Vapor-phase adhesion promotion system or a solution-based method
Methodology:

o Cleaning: a. Thoroughly rinse the substrates with isopropyl alcohol to remove organic
residues. b. Follow with a rinse in DI water. c. Dry the substrates completely using a stream
of filtered nitrogen gas. d. Optional: For critical applications, perform an oxygen plasma clean
to remove any remaining organic contaminants and activate the surface.

o Adhesion Promotion (Vapor Phase - Recommended): a. Place the cleaned, dry substrates
into the deposition chamber or a dedicated adhesion promotion system. b. Introduce the A-
174 silane adhesion promoter into the system according to the equipment manufacturer's
instructions. The vapor will coat all surfaces, creating a molecular layer that acts as a binding
agent between the substrate and the Parylene F film.

o Adhesion Promotion (Solution Phase): a. Prepare a dilute solution of the organosilane in a
solvent like IPA or water.[15] b. Immerse the substrates in the solution for 30-60 seconds. c.
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Rinse with the pure solvent (IPA) to remove excess silane. d. Bake the substrates at 100-

120°C for 10-20 minutes to cure the silane layer.

o Final Step: Immediately transfer the prepared substrates to the Parylene deposition system

to avoid re-contamination.

Protocol 2: Parylene F Thin Film Deposition (Gorham

Process)

Parylene is deposited using a chemical vapor deposition (CVD) process first developed by

William Gorham.[16][17] The process involves the sublimation, pyrolysis, and subsequent

polymerization of a solid dimer precursor.

Materials:

e Parylene F (VT-4) dimer (a white, granular solid)

o Parylene deposition system
o Prepared substrates from Protocol 1

Process Parameters:

Parameter

Typical Value Range

Dimer Amount

Calculated based on desired thickness and

system geometry

Vaporization Temperature

150 - 170 °C[16]

Pyrolysis Temperature

650 - 700 °C

Deposition Chamber Pressure

10 - 100 mTorr

Deposition Temperature

Room Temperature[2][10]

Methodology:

© 2025 BenchChem. All rights reserved.

5/12 Tech Support


https://vsiparylene.com/resources/parylene-chemical-properties/
https://biomems.usc.edu/publications/2005/2005_MEMS_parylene_etching.pdf
https://vsiparylene.com/resources/parylene-chemical-properties/
https://scscoatings.com/newsroom/blog/protecting-mems-with-parylene-coatings-no-small-feat/
https://hzo.com/coatings/parylene-coating/process
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155830?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

» Dimer Loading: a. Weigh the required amount of Parylene F dimer. The mass needed is
determined by the desired film thickness, the surface area to be coated, and the specific
deposition system's efficiency. b. Load the dimer into the vaporizer section of the deposition
tool.[15]

o Substrate Loading: a. Place the substrates, prepared according to Protocol 1, onto the fixture
within the deposition chamber.

o System Pump-down: a. Seal the deposition chamber and all other system components. b.
Evacuate the system using the vacuum pump until a stable base pressure (typically <10
mTorr) is achieved.

e Deposition Cycle: a. Vaporization: Heat the vaporizer to ~150-170°C.[16] The solid dimer will
sublime directly into a gaseous state. b. Pyrolysis: The gaseous dimer flows from the
vaporizer into the high-temperature pyrolysis furnace (~650-700°C). Here, the dimer is
thermally cleaved into reactive monomer molecules. c. Deposition: The monomer gas enters
the room-temperature deposition chamber. Upon contact with the cooler surfaces of the
substrates and chamber walls, the monomers spontaneously polymerize, forming a thin,
highly conformal, and pinhole-free film of Poly(tetrafluoro-p-xylylene).[10]

» Process Completion and Venting: a. Once all the dimer has been consumed, the deposition
process is complete. Turn off the vaporizer and pyrolysis heaters. b. Allow the system to
cool. c. Slowly vent the system back to atmospheric pressure with nitrogen or clean dry air.

o Sample Removal: a. Open the deposition chamber and carefully remove the coated
substrates. The resulting Parylene F film will be transparent and uniform.

Protocol 3: Post-Deposition Patterning (Reactive lon
Etching)

Due to its chemical inertness, patterning Parylene F requires dry etching techniques, as it is
insoluble in most solvents at room temperature.[3][17] Oxygen-based plasma is effective for
this purpose.

Materials:

o Parylene F-coated substrates
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e Photoresist or a hard mask material (e.g., metal, silicon dioxide)
» Photolithography equipment (spinner, mask aligner, developer)
e Reactive lon Etching (RIE) system

Methodology:

e Masking: a. Apply a masking layer on top of the Parylene F film. This can be a standard
photoresist patterned using photolithography or a sputtered/evaporated hard mask that is
subsequently patterned. b. For photoresist, spin-coat the resist, soft-bake, expose to UV light
through a photomask, and then develop to create the desired pattern.

o Reactive lon Etching: a. Place the masked substrate into the RIE chamber. b. Evacuate the
chamber to a base pressure. c. Introduce oxygen (Oz) gas into the chamber. A small amount
of a fluorine-containing gas (e.g., SFe or CHF3) can sometimes be added to control the etch
profile. d. Strike a plasma by applying RF power. The energetic oxygen plasma will
anisotropically etch the Parylene F in the areas not protected by the mask. e. Typical RIE
parameters (must be optimized for the specific system and desired etch rate):

o Gas: O2
o Pressure: 20-100 mTorr
o RF Power: 50-200 W

» Mask Removal: a. After etching is complete, remove the remaining mask material. b.
Photoresist can be stripped using a solvent (e.g., acetone) or an oxygen plasma ashing
process. c. Hard masks can be removed using appropriate wet or dry etching techniques.

o Final Device: The result is a patterned Parylene F structure on the substrate, which can
serve as an insulating layer, a structural component of a MEMS device, or a microfluidic
channel.

Visualizations
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Parylene F Deposition Workflow (Gorham Process)
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Caption: Workflow of the Parylene F chemical vapor deposition (CVD) process.

© 2025 BenchChem. All rights reserved. 8/12

Tech Support


https://www.benchchem.com/product/b155830?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155830?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Parylene F in MEMS Surface Micromachining
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Caption: A typical workflow for fabricating MEMS structures using Parylene F.

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b155830?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155830?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Logical Relationship: Why Parylene F is Ideal for MEMS/NEMS
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Caption: Key properties of Parylene F and their resulting benefits for MEMS/NEMS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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